
Benzofuran-2-carboxylic acid
Overview
Description
Benzofuran-2-carboxylic acid (CAS 496-41-3) is a heterocyclic organic compound with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . It features a benzofuran core (a fused benzene and furan ring) with a carboxylic acid group at the 2-position. This compound is commercially available and serves as a critical intermediate in synthesizing bioactive molecules, including antitumor agents, anti-inflammatory drugs, and adenosine receptor antagonists . Its physicochemical properties include a boiling point of 390.9°C, moderate aqueous solubility (Log S = -2.19 via ESOL), and low BBB permeability, making it suitable for peripheral therapeutic applications .
Key synthetic routes involve:
- Perkin rearrangement: Microwave-assisted synthesis from 3-bromocoumarins yields benzofuran-2-carboxylic acids in >90% efficiency within 5 minutes .
- Cyclization of ethyl 2-formylphenoxyacetate: Base-catalyzed intramolecular aldolization forms the benzofuran ring, favored by electron-donating substituents like halogens .
Scientific Research Applications
Inhibition of Leukotriene Biosynthesis
Benzofuran-2-carboxylic acid and its derivatives have been identified as effective inhibitors of the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes. These compounds can mitigate conditions such as asthma, allergic rhinitis, and other inflammatory diseases by preventing the production of leukotrienes that contribute to inflammation and allergic responses.
Key Findings:
- Compounds derived from this compound have demonstrated efficacy in reducing symptoms associated with allergic reactions and inflammation by inhibiting leukotriene synthesis .
- The inhibition mechanism involves blocking the enzymatic activity of 5-lipoxygenase, leading to decreased leukotriene levels in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have shown selective inhibition against various carbonic anhydrase isoforms, particularly hCA IX and hCA XII, which are implicated in tumor progression and metastasis.
Table 1: Inhibition Potency against Carbonic Anhydrase Isoforms
Compound | hCA IX (K_I μM) | hCA XII (K_I μM) |
---|---|---|
9a | 0.56 | 0.88 |
9b | 0.79 | 3.4 |
9c | 5.1 | 10.1 |
Case Study:
- A study reported that benzofuran-based carboxylic acids exhibited submicromolar inhibition against hCA IX, indicating their potential for developing anticancer therapies targeting this isoform .
Anti-Proliferative Effects
This compound derivatives have also been assessed for their anti-proliferative effects on various cancer cell lines. The results indicate significant growth inhibition in breast cancer cell lines MCF-7 and MDA-MB-231.
Table 2: Anti-Proliferative Activity Against Breast Cancer Cell Lines
Compound | IC50 (MCF-7 μM) | IC50 (MDA-MB-231 μM) |
---|---|---|
9b | NA | 37.60 ± 1.86 |
9e | 14.91 ± 1.04 | 2.52 ± 0.39 |
9f | 19.70 ± 2.06 | 11.50 ± 1.05 |
The compound 9e showed particularly strong anti-proliferative action against MDA-MB-231 cells, with an IC50 value comparable to standard chemotherapeutics like Doxorubicin .
Synthesis and Structural Modifications
The synthesis of this compound derivatives often involves modifying the carboxylic acid group to enhance their biological activity. For example, oxymethyl-modified coumarinic acid-based prodrugs have been synthesized using this compound as a starting material, demonstrating its versatility in drug design .
Lymphoid Inhibitors
Recent research has identified this compound as a potent mimic of phosphotyrosine (pTyr), which can inhibit lymphoid signaling pathways critical for immune responses and cancer progression . This discovery opens new avenues for therapeutic interventions in autoimmune diseases and lymphoid cancers.
Mechanism of Action
The mechanism of action of benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-2-carboxylic acid derivatives exhibit diverse pharmacological activities depending on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of this compound Derivatives
Key Findings :
Reactivity: Electron-withdrawing groups (e.g., -NO₂) hinder cyclization, requiring isolated intermediates for synthesis, while halogens (-Br, -Cl) accelerate base-catalyzed aldolization .
Bioactivity: 5-Bromo-7-methoxy derivatives show potent adenosine A2A receptor antagonism (Ki < 100 nM) due to enhanced steric bulk . 5,7-Dichloro analogs exhibit NF-κB inhibition, linked to their ability to disrupt protein-DNA interactions .
Synthetic Efficiency : Microwave-assisted Perkin rearrangement achieves >90% yields for unsubstituted derivatives, while halogenated analogs require traditional cyclization (47–73% yields) .
Biological Activity
Benzofuran-2-carboxylic acid (BFCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and immunomodulation. This article provides a comprehensive overview of the biological activity of BFCA, supported by case studies, research findings, and data tables.
Overview of Biological Activities
Benzofuran derivatives, including BFCA, have been studied for their potential as therapeutic agents against various diseases. The following sections summarize key biological activities associated with BFCA.
1. Anticancer Activity
BFCA and its derivatives have demonstrated notable anticancer properties. Recent studies have shown that certain benzofuran-based compounds can inhibit specific cancer cell lines effectively.
- Inhibition of Carbonic Anhydrases (CAs) : BFCA derivatives have been identified as potent inhibitors of human carbonic anhydrase IX (hCA IX), a target implicated in tumorigenesis. Compounds such as 9b, 9e, and 9f exhibited submicromolar inhibitory activity with values of 0.56 μM, 0.79 μM, and 0.91 μM respectively . These compounds also showed significant antiproliferative effects on human breast cancer cell lines MCF-7 and MDA-MB-231.
- Cell Cycle Arrest and Apoptosis Induction : In MDA-MB-231 cells treated with benzofuran derivative 9e, a substantial increase in the G2-M phase population was observed (from 10.80% to 32.30%), indicating cell cycle arrest. Additionally, the sub-G1 phase population increased from 1.43% to 25.53%, suggesting enhanced apoptosis .
2. Immunomodulatory Effects
BFCA has also been explored for its role as a lymphoid tyrosine phosphatase (LYP) inhibitor:
- LYP Inhibition : BFCA was identified as a potent pTyr mimic that inhibits LYP with values of 0.93 μM and 1.34 μM for derivatives D34 and D14 respectively . This inhibition enhances T-cell receptor signaling and boosts antitumor immunity, leading to significant tumor growth suppression in mouse models.
- Regulation of Tumor Microenvironment : Treatment with D34 or D14 resulted in the upregulation of PD-1/PD-L1 expression, indicating potential synergy with PD-1/PD-L1 blockade therapies in cancer immunotherapy .
3. Kinase Inhibition
BFCA derivatives have shown promise as inhibitors of Pim-1 kinase:
- Binding Affinity Studies : Computational analysis revealed that BFCA derivatives interact effectively with the active site of Pim-1 kinase, which is overexpressed in various cancers including prostate cancer . The study provided insights into structure-activity relationships that could guide the development of more potent inhibitors.
Table 1: Inhibitory Activity of Benzofuran Derivatives on hCA IX
Compound | (μM) | Cancer Cell Line | IC50 (μM) |
---|---|---|---|
9b | 0.91 | MDA-MB-231 | - |
9e | 0.79 | MDA-MB-231 | 2.52 ± 0.39 |
9f | 0.56 | MCF-7 | - |
Table 2: LYP Inhibition by Benzofuran Derivatives
Compound | (μM) | Effect on TCR Signaling |
---|---|---|
D34 | 0.93 | Enhanced activation |
D14 | 1.34 | Enhanced activation |
Case Study: Anticancer Efficacy in Mouse Models
In an investigation into the anticancer efficacy of BFCA derivatives, compounds D34 and D14 were administered to mice bearing MC38 tumors. The results indicated a marked reduction in tumor size compared to control groups, attributed to enhanced T-cell activation and modulation of the tumor microenvironment .
Case Study: Molecular Docking Studies on Pim-1 Kinase
A molecular docking study aimed at understanding the interactions between BFCA derivatives and Pim-1 kinase revealed optimal binding configurations that correlate with experimental inhibition data . This study underscores the potential for developing targeted therapies based on BFCA scaffolds.
Chemical Reactions Analysis
Perkin Rearrangement
One of the primary methods for synthesizing benzofuran-2-carboxylic acid is through the Perkin rearrangement of 3-halocoumarins. This reaction typically involves the following steps:
-
Base-Catalyzed Ring Fission : The 3-halocoumarin undergoes ring fission in the presence of a base (commonly sodium hydroxide), resulting in a phenoxide anion.
-
Nucleophilic Attack : The phenoxide then attacks a vinyl halide, leading to the formation of this compound.
The efficiency of this method has been enhanced using microwave-assisted techniques, which significantly reduce reaction times from several hours to mere minutes while achieving high yields (up to 99%) for various derivatives .
Nucleophilic Substitution Reactions
This compound can undergo various nucleophilic substitution reactions due to its carboxylic acid functionality. For instance:
-
Formation of Carboxamides : Reaction with amines leads to the formation of benzofuran-2-carboxamides, which have been shown to exhibit significant biological activity against certain cancer types .
Decarboxylation Reactions
Under specific conditions, this compound can undergo decarboxylation, resulting in the formation of substituted benzofurans. This reaction is often facilitated by heating or in the presence of strong bases.
Carbonic Anhydrase Inhibition Studies
Recent studies have highlighted that certain benzofuran-based carboxylic acids exhibit inhibitory activity against carbonic anhydrases (CAs), which are important therapeutic targets for various diseases. The structure-activity relationship (SAR) studies indicate that modifications on the benzofuran scaffold can significantly impact their inhibitory potency .
Perkin Rearrangement Mechanism
The mechanism of the Perkin rearrangement involves two main stages:
-
Base-Catalyzed Ring Fission : The hydroxide ion adds to the carbonyl group of the coumarin, leading to a dianion intermediate.
-
Cyclization : The phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, resulting in cyclization and formation of this compound .
Rate Constants and Activation Energies
Research has quantified rate constants and activation energies for these reactions, providing insights into their kinetics and thermodynamics. For example, the Hammett reaction constants indicate that ring fission is a rapid process while cyclization is relatively slower, suggesting distinct mechanistic pathways .
Table 1: Yields from Microwave-Assisted Perkin Rearrangement
Bromocoumarin | Product | Yield (%) |
---|---|---|
1a | 2a | 99 |
1b | 2b | 95 |
1c | 2c | 99 |
1d | 2d | 97 |
Q & A
Q. What are the common synthetic methodologies for preparing Benzofuran-2-carboxylic acid and its derivatives?
Basic Research Focus
this compound is typically synthesized via transition-metal-catalyzed reactions. A widely used protocol involves Cu-catalyzed intramolecular C–O coupling followed by Mo(CO)₆-mediated carbonylation , enabling the formation of esters, amides, and carboxylic acids without requiring hazardous CO gas . For derivatives, palladium-catalyzed C–H arylation introduces substituents (e.g., hydroxylphenyl groups) at the C3 position of the benzofuran scaffold . Characterization often includes ¹H-NMR (provided by suppliers like Yunnan Xili Biotechnology ) and HPLC-MS to confirm purity and structural integrity .
Q. How do researchers characterize and validate the purity of this compound?
Basic Research Focus
Standard validation combines spectroscopic and chromatographic methods :
- ¹H-NMR : Used to confirm molecular structure and detect impurities (e.g., residual solvents) .
- HPLC-MS : Quantifies purity (>98% as per commercial standards) and identifies byproducts from incomplete reactions .
- Melting Point Analysis : Reported values (e.g., 192–196°C ) help cross-verify compound identity against literature.
Q. What challenges arise in synthesizing halogen-substituted derivatives, and how are they addressed?
Advanced Research Focus
Halogen-substituted derivatives (e.g., 5-fluoro or chloro analogs) often suffer from low yields due to steric hindrance and side reactions . Key strategies include:
- Optimizing Catalyst Systems : Switching from Pd to Cu/Mo catalysts reduces side reactions and improves functional group tolerance .
- Stepwise Functionalization : Introducing halogens after core scaffold synthesis minimizes interference during cyclization .
- Microwave-Assisted Synthesis : Reduces reaction times from days to hours, enhancing efficiency .
Q. How can conflicting data on biological activity (e.g., immune modulation vs. cytotoxicity) be resolved?
Advanced Research Focus
Contradictions in biological studies, such as NASA’s observation of immune modulation in PBMCs versus cytotoxicity in cancer models , require:
- Dose-Response Profiling : Establishing concentration thresholds for therapeutic vs. toxic effects.
- Cell-Specific Assays : Testing derivatives across diverse cell lines (e.g., primary immune cells vs. cancer cells) to identify structure-activity relationships .
- Gene Expression Analysis : Using RNA sequencing to map pathways affected by benzofuran derivatives under varying conditions (e.g., microgravity vs. terrestrial environments) .
Q. What methodologies enable the design of this compound conjugates for targeted drug delivery?
Advanced Research Focus
Conjugation strategies focus on enhancing bioavailability and selectivity:
- Bioconjugation via Click Chemistry : Attaching DBCO-acid to benzofuran scaffolds enables site-specific labeling for antibody-drug conjugates .
- Mustard-Type Pharmacophores : Incorporating nitrogen mustard groups (e.g., in amide derivatives) improves DNA alkylation in cancer cells .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances membrane permeability, with enzymatic hydrolysis releasing the active form .
Q. What steps are critical in synthesizing amide derivatives of this compound?
Methodological Workflow
A representative protocol for amide synthesis includes:
Activation of Carboxylic Acid : Use HBTU/DIEA in DMF to generate the reactive acyl intermediate .
Amine Coupling : React with primary/secondary amines (e.g., 5-fluoroindole derivatives) under inert conditions .
Purification : Employ preparative HPLC with TFA-modified gradients to isolate high-purity products (>95%) .
Validation : Confirm mass via ESI-MS (e.g., m/z 397 for a fluoroindole-ethylamino derivative) .
Q. How do environmental conditions (e.g., microgravity) affect this compound bioactivity?
Advanced Research Focus
NASA studies revealed that spaceflight conditions alter gene expression in PBMCs treated with benzofuran derivatives, potentially due to:
Preparation Methods
Perkin Rearrangement of 3-Halocoumarins
Traditional Perkin Rearrangement
The classical Perkin rearrangement, first reported in 1870, involves base-catalyzed ring contraction of 3-halocoumarins (1 ) to yield benzofuran-2-carboxylic acids (2 ). The reaction proceeds via a two-step mechanism:
-
Base-Catalyzed Ring Fission : Hydroxide ion addition to the coumarin carbonyl group induces ring opening, forming a phenoxide dianion intermediate .
-
Cyclization : Intramolecular nucleophilic attack by the phenoxide on the vinyl halide moiety generates the benzofuran core, followed by acidification to isolate the carboxylic acid .
Traditional conditions require refluxing 3-bromocoumarin in ethanolic NaOH for 3 hours, achieving quantitative yields . For example, 3-methyl-5,6-dimethoxy-3-bromocoumarin (1a ) converts to 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (2a ) at 99% yield .
Microwave-Assisted Optimization
Microwave irradiation has revolutionized this method by reducing reaction times from hours to minutes. Using a CEM Discover microwave reactor at 300 W and 79°C, 1a rearranges to 2a in 5 minutes with 99% yield (Table 1) . This approach minimizes side reactions and energy consumption, making it industrially viable.
Table 1. Yields of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement
3-Bromocoumarin | Product | Yield (%) |
---|---|---|
1a | 2a | 99 |
1b | 2b | 95 |
1c | 2c | 99 |
1d | 2d | 97 |
Cyclization of O-Alkylated Salicylaldehyde Derivatives
Synthesis of Ethyl 2-Formylphenoxy Acetate
Ethyl 2-formylphenoxy acetate serves as a key intermediate. It is synthesized via O-alkylation of salicylaldehyde with ethyl bromoacetate in dimethylformamide (DMF) using as a base (Scheme 1) . Electron-withdrawing substituents (e.g., nitro groups) on the salicylaldehyde ring necessitate extended reaction times (10 hours) due to reduced electrophilicity at the carbonyl .
Base-Catalyzed Cyclization
Cyclization of ethyl 2-formylphenoxy acetate under basic conditions (anhydrous in DMF at 92–94°C) produces ethyl benzofuran-2-carboxylate, which is hydrolyzed to the free acid (Scheme 2) . Substituents significantly influence reaction efficiency:
-
Electron-donating groups (e.g., methoxy) : Accelerate cyclization (73% yield in 4 hours) .
-
Electron-withdrawing groups (e.g., nitro) : Require higher base concentrations and longer durations .
Table 2. Cyclization Conditions for Ethyl 2-Formylphenoxy Acetate Derivatives
Substituent | Base Equivalents | Time (hours) | Yield (%) |
---|---|---|---|
5-Nitro-3-methoxy | 1.3 | 4 | 73 |
5-Chloro | 1.0 | 2 | 85 |
5-Bromo | 1.0 | 2 | 88 |
Alternative Synthetic Routes
Hydrolysis of Esters
Ethyl benzofuran-2-carboxylate intermediates, such as those in the synthesis of vilazodone precursors, are hydrolyzed using aqueous NaOH or HCl to yield the carboxylic acid . For example, ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate undergoes hydrolysis with methanolic HCl to produce 5-(1-piperazinyl)this compound .
Curtius Rearrangement of Carbohydrazides
Benzofuran-2-carbonyl azides (6a , b ), derived from benzofuran-2-carbohydrazides (5a , b ), undergo Curtius rearrangement in xylene to form isocyanates. While primarily used for amide synthesis, this method highlights the versatility of this compound derivatives .
Characterization and Analytical Data
Applications and Derivatives
This compound derivatives exhibit diverse bioactivities:
Properties
IUPAC Name |
1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFSPAZVIVZPHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060090 | |
Record name | 2-Benzofurancarboxylic acid | |
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Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-41-3 | |
Record name | 2-Benzofurancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-41-3 | |
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Record name | Coumarilic acid | |
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Record name | Coumarilic acid | |
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Record name | 2-Benzofurancarboxylic acid | |
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Record name | 2-Benzofurancarboxylic acid | |
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Record name | Benzofuran-2-carboxylic acid | |
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